3,3'-Dioctadecyloxacarbocyaninperchlorat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3’-Dioctadecyloxacarbocyanine perchlorate, commonly known as 3,3'-Dioctadecyloxacarbocyanine perchlorate, is a green fluorescent, lipophilic carbocyanine dye. It is widely used as a lipophilic tracer due to its high fluorescence and photostability when incorporated into membranes. The dye is weakly fluorescent in water but becomes highly fluorescent in lipid environments, making it an ideal tool for studying cell membranes and lipid interactions .

Wissenschaftliche Forschungsanwendungen

3,3’-Dioctadecyloxacarbocyanine perchlorate is extensively used in scientific research due to its unique properties. Some of its key applications include:

Cell Membrane Labeling: The dye is used to label cell membranes, allowing researchers to study membrane dynamics, cell fusion, and cell adhesion

Lipid Interaction Studies: Its high fluorescence in lipid environments makes it ideal for studying lipid interactions and membrane fluidity

Neuronal Tracing: The dye is used as a long-term tracer for neurons, enabling the study of neuronal pathways and connectivity

Fluorescence Recovery After Photobleaching (FRAP): It is used in FRAP experiments to study the diffusion of lipids and proteins within membranes

Cell Migration and Development: The dye helps in tracking cell migration and development during various biological processes

Wirkmechanismus

Target of Action

The primary target of DIO is the lipid bilayer of cell membranes . It is used as a lipophilic tracer to label cells, organelles, liposomes, viruses, and lipoproteins .

Mode of Action

DIO is a long-chain carbocyanine dye that interacts with its targets by incorporating into the lipid bilayer of cell membranes . Once applied to cells, the dye diffuses laterally within the plasma membrane . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes .

Biochemical Pathways

Instead, it serves as a fluorescent probe of lipid bilayer model membranes . Its primary function is to provide a means of visualizing and tracking the movement of lipids and associated structures within cells.

Result of Action

The primary result of DIO’s action is the staining of cell membranes, allowing for the visualization of lipid structures under a fluorescence microscope . This can provide valuable information about cell structure, function, and dynamics.

Action Environment

The efficacy and stability of DIO are influenced by the lipid environment in which it is incorporated . It has an extremely high extinction coefficient and short excited-state lifetimes in lipid environments . Its fluorescence is weak in water but becomes highly fluorescent and quite photostable when incorporated into membranes . Therefore, the presence and characteristics of lipid structures in the environment can significantly impact the performance of DIO.

Biochemische Analyse

Biochemical Properties

3,3’-Dioctadecyloxacarbocyanine perchlorate is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (~1 nanosecond) in lipid environments . Once applied to cells, the dye diffuses laterally within the plasma membrane .

Cellular Effects

The 3,3’-Dioctadecyloxacarbocyanine perchlorate dye is used to label cells, organelles, liposomes, viruses, and lipoproteins . It is a fluorescent marker for living cells in culture .

Molecular Mechanism

The molecular mechanism of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves its incorporation into membranes, where it becomes highly fluorescent and quite photostable . The dye diffuses laterally within the plasma membrane .

Temporal Effects in Laboratory Settings

Over time, 3,3’-Dioctadecyloxacarbocyanine perchlorate remains quite photostable when incorporated into membranes . It is recommended to prepare stock solutions of lipophilic tracers in dimethyl formamide (DMF), dimethylsulfoxide (DMSO), or ethanol at 1 to 2.5 mg/mL .

Transport and Distribution

3,3’-Dioctadecyloxacarbocyanine perchlorate is transported and distributed within cells and tissues by diffusing laterally within the plasma membrane once applied to cells .

Subcellular Localization

The subcellular localization of 3,3’-Dioctadecyloxacarbocyanine perchlorate is within the plasma membrane of cells . It is used to image cellular plasma membranes .

Vorbereitungsmethoden

The synthesis of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves the reaction of octadecylamine with a carbocyanine precursor under specific conditions. The reaction typically requires a solvent such as dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity dye .

For industrial production, the process is scaled up with careful control of reaction parameters to maintain consistency and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

3,3’-Dioctadecyloxacarbocyanine perchlorate primarily undergoes photophysical reactions due to its fluorescent nature. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can interact with various lipid molecules and proteins within cell membranes, leading to changes in its fluorescence properties .

Common reagents used in its preparation include octadecylamine and carbocyanine precursors. The major product formed is the highly fluorescent 3,3’-Dioctadecyloxacarbocyanine perchlorate, which is used in various biological and chemical applications .

Vergleich Mit ähnlichen Verbindungen

3,3’-Dioctadecyloxacarbocyanine perchlorate is part of a family of carbocyanine dyes, which includes compounds such as 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine perchlorate (DiI), 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine (DiD), and 1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine iodide (DiR) .

DiI: Exhibits red fluorescence and is commonly used for labeling cell membranes and lipoproteins.

DiD: Emits in the far-red region and is used for multicolor imaging applications.

DiR: Emits in the near-infrared region and is used for deep tissue imaging.

The uniqueness of 3,3’-Dioctadecyloxacarbocyanine perchlorate lies in its green fluorescence and high photostability, making it particularly suitable for long-term studies and applications requiring high fluorescence intensity .

Eigenschaften

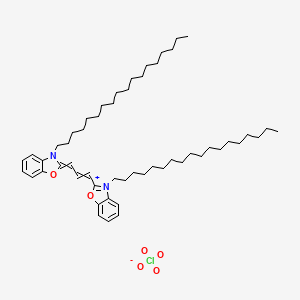

CAS-Nummer |

34215-57-1 |

|---|---|

Molekularformel |

C53H85ClN2O6 |

Molekulargewicht |

881.7 g/mol |

IUPAC-Name |

(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate |

InChI |

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

GFZPJHFJZGRWMQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Piktogramme |

Irritant |

Synonyme |

3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.